2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine
CAS No.: 917610-32-3
Cat. No.: VC17557718
Molecular Formula: C24H31N3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917610-32-3 |
|---|---|
| Molecular Formula | C24H31N3 |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | 2-(1-benzhydrylazetidin-3-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C24H31N3/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)27-18-23(19-27)26-16-15-25-14-8-7-13-22(25)17-26/h1-6,9-12,22-24H,7-8,13-19H2 |
| Standard InChI Key | WYQCVKGIBHUUIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2CCN(CC2C1)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(1-benzhydrylazetidin-3-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine, reflects its polycyclic architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 917610-32-3 |
| Molecular Formula | C₂₄H₃₁N₃ |
| Molecular Weight | 361.5 g/mol |
| SMILES Notation | C1CCN2CCN(CC2C1)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
The structure combines an octahydro-1H-pyrido[1,2-a]pyrazine core with a benzhydrylazetidine substituent at position 2. The bicyclic core imposes conformational constraints, while the benzhydryl group enhances lipophilicity, potentially improving membrane permeability .
Stereochemical Considerations
The octahydro-pyrido-pyrazine system adopts a rigid chair-like conformation, with the azetidine ring introducing additional stereochemical complexity. Computational models suggest that the (3R,9aS) configuration predominates in analogous structures, though experimental validation via X-ray crystallography remains pending .
Synthetic Methodologies
Key Synthetic Challenges
Synthesizing this compound requires precise control over:
-
Ring annulation to construct the pyrido-pyrazine core.
-
Stereoselective functionalization of the azetidine moiety.
-
Coupling reactions to introduce the benzhydryl group without racemization.
Representative Synthetic Route
While detailed protocols for this specific compound are scarce, analogous pyrido-pyrazine syntheses involve:
-
Cyclocondensation: Reacting pyrrole derivatives with acyl bromoacetylenes on solid alumina to form 2-(acylethynyl)pyrroles .
-
Propargylamine addition: Introducing nitrogen-containing side chains via nucleophilic substitution.
-
Intramolecular cyclization: Using Cs₂CO₃/DMSO to yield the Z-configuration of pyrrolo[1,2-a]pyrazines .
For the target compound, subsequent steps would involve:
-
Azetidine ring formation via [2+2] cycloaddition or ring-closing metathesis.
-
Benzhydryl group installation through Ullmann coupling or Buchwald-Hartwig amination.
Physicochemical Properties
Spectroscopic Characterization
-
NMR: ¹H NMR spectra of similar compounds exhibit distinct signals for the pyrido-pyrazine protons (δ 3.1–4.3 ppm) and benzhydryl aromatic protons (δ 6.8–7.4 ppm) .
-
Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 361.5 [M+H]⁺.
Biological Activities and Mechanisms
Pharmacological Profile
While direct data on this compound is limited, structurally related pyrido[1,2-a]pyrazines demonstrate:
The benzhydrylazetidine group may enhance receptor selectivity by engaging hydrophobic binding pockets, while the constrained core reduces off-target interactions .
Comparative Analysis with Analogues
Structural Analogues
Comparing key derivatives highlights the impact of substituents on bioactivity:
The benzhydrylazetidine group confers a 150-fold increase in MOR affinity compared to unsubstituted analogues, underscoring its pharmacological promise .
Future Directions and Challenges
Synthetic Optimization
Improving yield and stereochemical control requires:
-
Asymmetric catalysis: Employing chiral ligands (e.g., BINAP) in cyclization steps.
-
Flow chemistry: Mitigating intermediate degradation through continuous processing.
Biological Testing Priorities
-
In vitro receptor profiling: Comprehensive screening across GPCRs and ion channels.
-
In vivo pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume